N-Boc-3-ethyl L-Norvaline
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Overview
Description
N-Boc-3-ethyl L-Norvaline, also known as tert-butyl (2S)-2-(3-ethylpentanamido)-4-methylpentanoate, is a derivative of the amino acid norvaline. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is primarily used in peptide synthesis and proteomics research due to its stability and ease of handling .
Mechanism of Action
Target of Action
N-Boc-3-ethyl L-Norvaline is known to target n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . These enzymes play a crucial role in the urea cycle, which is essential for the detoxification and removal of nitrogenous wastes.
Mode of Action
It is believed to interact with its targets, leading to changes in the enzymatic activity of n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . This interaction may alter the normal functioning of the urea cycle.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the urea cycle and the metabolism of amino acids, given its interaction with enzymes involved in these processes . The downstream effects of these alterations could potentially influence various physiological processes, including nitrogen waste removal and amino acid metabolism.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These may include pH, temperature, and the presence of other biochemical entities in the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-ethyl L-Norvaline typically involves the protection of the amino group of 3-ethyl L-Norvaline with a tert-butoxycarbonyl (Boc) group. The reaction is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is conducted in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-ethyl L-Norvaline undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While less common, the ethyl side chain can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 3-ethyl L-Norvaline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the ethyl side chain.
Reduction: Reduced derivatives of the ethyl side chain.
Scientific Research Applications
N-Boc-3-ethyl L-Norvaline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Proteomics Research: Employed in the study of protein structure and function.
Drug Development: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and metabolic pathways
Comparison with Similar Compounds
N-Boc-3-ethyl L-Norvaline can be compared with other Boc-protected amino acids, such as:
N-Boc-L-Norvaline: Similar structure but without the ethyl side chain.
N-Boc-L-Leucine: Similar structure but with an isobutyl side chain instead of an ethyl side chain.
N-Boc-L-Valine: Similar structure but with an isopropyl side chain instead of an ethyl side chain.
The uniqueness of this compound lies in its specific side chain, which can impart different properties to the peptides and proteins synthesized using this compound .
Properties
IUPAC Name |
(2S)-3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8(7-2)9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFUADFCRJVRNH-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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